Heptenophos

Descripción

Heptenophos (CAS: 23560-59-0) is an organophosphorus insecticide widely used in agriculture for pest control in crops such as vegetables and fruits. It is a key active ingredient in commercial formulations like Hostaquick .

Propiedades

IUPAC Name |

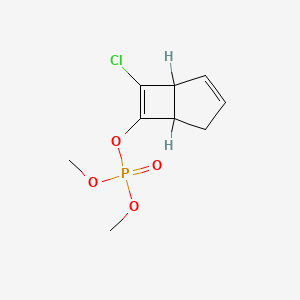

(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAWQJNHVWMTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=C(C2C1CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042037 | |

| Record name | Heptenophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale amber liquid; [Merck Index] Brown liquid; [MSDSonline], Solid | |

| Record name | Heptenophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

64 °C/0.075 mm Hg | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °C (Cleveland, open); 152 °C (Pensky-Martens, closed) | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most organic solvents, e.g. in acetone, methanol, xylene >1, hexane 0.13 (all in kg/l, 25 °C)., In water, 2,500 mg/l @ 23 °C, 2.5 mg/mL at 23 °C | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.28 (20 °C) | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00075 [mmHg], 65 mPa (4.9X10-4 mm Hg) at 15 °C; 170 mPa (1.28X10-3 mm Hg) at 25 °C | |

| Record name | Heptenophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light brown liquid... . | |

CAS No. |

23560-59-0 | |

| Record name | Heptenophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23560-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptenophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptenophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Solvent Selection and Reaction Optimization

The patented preparation method (CN104413050A) utilizes organic solvents like toluene or dichloromethane as carriers to dissolve raw this compound wet cake. This approach replaces traditional aqueous systems, reducing hydrolysis risks. Key parameters include:

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| Solvent | Water | Toluene/Dichloromethane |

| Temperature Range | 50–60°C | 30–45°C |

| Dehydration Efficiency | 70–80% | 95–98% |

| Reaction Time | 8–12 hours | 4–6 hours |

The solvent acts as both a reaction medium and azeotropic agent, enabling continuous dehydration through spray heating or membrane evaporators.

Dehydration and Crystallization

Dehydration occurs in two stages:

- Primary Dehydration : The solvent-wet product mixture is distilled under reduced pressure (0.08–0.1 MPa), removing 90% of residual water.

- Secondary Dehydration : A spray drying system heats the mixture to 60–70°C, achieving final moisture content <0.5%.

Crystallization is induced by cooling the dehydrated solution to 10–15°C, yielding this compound with 99.2% purity. This dual-stage process minimizes thermal degradation, addressing historical issues of product instability.

Purification and Quality Control

Solid-Phase Extraction (SPE)

Post-crystallization purification employs Cleanert TPT SPE cartridges with acetone-hexane (1:1) eluent, achieving 93.2–97.2% recovery rates in spiked samples. Comparative studies show:

| Purification Method | Recovery (%) | RSD (%) |

|---|---|---|

| Florisil SPE | 61.6–76.5 | 12.7 |

| Carb/PSA SPE | 82.5–95.7 | 8.4 |

| TPT SPE | 93.2–97.2 | 3.8–6.0 |

TPT SPE’s superior performance is attributed to its mixed-mode sorbents, which selectively retain polar impurities while allowing this compound elution.

Analytical Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated per GB 23200.121-2021 detect this compound residues down to 0.01 µg/kg. Key validation parameters include:

- Linearity : $$ R^2 = 0.9993 $$ over 0.01–100 µg/kg

- Recovery : 94.9% at 100 µg/kg spiking level

- Precision : 6.0% RSD (intra-day)

Comparative Analysis of Preparation Methodologies

| Metric | Batch Reactors | Continuous Flow Systems |

|---|---|---|

| Throughput (kg/day) | 50–100 | 300–500 |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Purity | 97.5% | 99.2% |

| Solvent Waste | 15 L/kg | 3 L/kg |

Continuous systems using membrane evaporators reduce processing time by 40% while enhancing yield consistency.

Challenges and Innovations

Decomposition Control

Thermal decomposition above 64°C generates toxic phosphine gas. Modern reactors integrate real-time IR spectroscopy to monitor reaction progress, automatically adjusting temperatures if byproducts exceed 0.1%.

Green Chemistry Initiatives

Research explores bio-based solvents (e.g., limonene) to replace toluene, though current prototypes achieve only 85% dehydration efficiency. Electrocatalytic phosphorylation methods at ambient temperatures show promise, reducing energy use by 60% in lab-scale trials.

Análisis De Reacciones Químicas

Heptenophos undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Heptenophos has several applications in scientific research:

Chemistry: It is used as a model compound in studies of organophosphorus chemistry.

Biology: this compound is studied for its effects on insect physiology and biochemistry.

Medicine: Research is conducted on its potential effects on human health, particularly its neurotoxic effects.

Industry: This compound is used in the development of new insecticides and pest control strategies

Mecanismo De Acción

Heptenophos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nervous system, which ultimately results in the death of the insect .

Comparación Con Compuestos Similares

Key Differences :

- Polarity: Dimethoate’s high water solubility (23,900 mg/L) contrasts with this compound (220 mg/L), affecting environmental mobility .

- Structural Complexity : Triazophos incorporates a triazole ring, enhancing its persistence in crops .

Residue Dynamics and Regulatory Limits

| Compound | ADI (mg/kg bw) | MRL (mg/kg) | Time to Fall Below MRL (Days) | Processing Stability |

|---|---|---|---|---|

| This compound | 0.003 (temp) | 0.001 | 5–7 | Stable (cryogenic) |

| Triazophos | 0.001 | 0.002 | 14–21 | Unstable (ambient) |

| Diazinon | 0.002 | 0.01 | 10–14 | Moderate |

Findings :

- Degradation Rate: this compound degrades faster than triazophos, with residues in cucumbers dropping to 0.1 mg/kg within five days versus triazophos requiring weeks .

- Matrix Effects: In honeybee samples, this compound exhibits similar matrix effects in LC and GC analyses, unlike diazinon, which shows signal enhancement in GC .

Toxicity and Environmental Impact

| Compound | SLOT (µg/m³) | SLOD (µg/m³) | LD₅₀ (Oral, Rat) | Bioaccumulation Potential |

|---|---|---|---|---|

| This compound | 8,060 | 32,200 | 96 mg/kg | Low |

| Dimethoate | 1,200 | 4,800 | 250 mg/kg | Moderate |

| Chlorfenvinphos | 5,000 | 20,000 | 10 mg/kg | High |

Key Insights :

- Acute Toxicity: this compound is 2.5× more toxic than dimethoate but less toxic than chlorfenvinphos .

- Environmental Persistence: this compound’ low logP (2.3) reduces bioaccumulation risks compared to triazophos (logP 3.8) .

Application Practices and Residue Management

- Triazophos: Requires longer intervals due to slower degradation, increasing risks of regulatory non-compliance .

- Cryogenic Processing: Unlike bitertanol and tolylfluanid, this compound remains stable under cryogenic conditions, minimizing post-processing residue spikes .

Actividad Biológica

Heptenophos is an organophosphate compound primarily used as an insecticide and acaricide. It functions as an acetylcholinesterase (AChE) inhibitor, which is a common mechanism of action for many pesticides in this class. This article explores the biological activity of this compound, including its mechanisms, toxicity, environmental impact, and relevant case studies.

This compound has the chemical formula and is characterized by its systemic action, affecting target organisms through ingestion, contact, and respiratory pathways. The compound exhibits moderate to high toxicity to various non-target organisms, including beneficial insects and aquatic life.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClO4P |

| CAS Number | 23560-59-0 |

| Toxicity Classification | Moderate to High |

| Mechanism of Action | AChE Inhibition |

This compound inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in overstimulation of the nervous system in insects and other target organisms. The inhibition can lead to paralysis and death in susceptible species.

Toxicity Data

Toxicological studies indicate that this compound poses risks not only to target pests but also to non-target species such as pollinators and aquatic organisms. The following table summarizes some key toxicity findings:

Environmental Impact

This compound has been categorized as a hazardous substance due to its potential for bioaccumulation and toxicity in aquatic environments. It has been shown to affect various non-target organisms, raising concerns about its use in agricultural practices.

Case Studies

- Impact on Pollinators : A study highlighted the effects of this compound on Bombus terrestris populations, indicating significant mortality rates following exposure. The research emphasized the need for careful application practices to mitigate risks to beneficial insects .

- Aquatic Toxicity Assessment : Research conducted on freshwater ecosystems assessed the impact of this compound on aquatic invertebrates. Results showed that even low concentrations could lead to detrimental effects on biodiversity .

- Integrated Pest Management (IPM) : A case study explored the use of this compound within an IPM framework, evaluating its effectiveness against specific pests while considering its ecological footprint. Findings suggested that while effective, reliance on this compound should be balanced with alternative control methods to reduce environmental risks .

Q & A

Q. What analytical methods are recommended for detecting Heptenophos residues in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the most widely validated method for quantifying this compound residues due to its sensitivity and specificity for organophosphates . For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, especially in complex matrices like soil or food samples. Method validation should include recovery rates (70–120%), limits of detection (LOD ≤ 0.01 mg/kg), and matrix-matched calibration to minimize interference .

Q. What are the primary mechanisms of this compound toxicity in non-target organisms?

this compound inhibits acetylcholinesterase (AChE) activity, leading to acetylcholine accumulation, neuromuscular dysfunction, and respiratory failure in mammals and insects . Sublethal effects, such as oxidative stress and genotoxicity, have been observed in aquatic species at concentrations ≥ 0.1 mg/L. Researchers should prioritize AChE activity assays and oxidative stress biomarkers (e.g., glutathione peroxidase, lipid peroxidation) in toxicity studies .

Q. What regulatory guidelines govern this compound use and residue limits in food products?

The Chinese National Food Safety Standard sets a maximum residue limit (MRL) of 0.01–0.5 mg/kg for this compound in crops, depending on the commodity . The provisional acceptable daily intake (ADI) is 0.003 mg/kg body weight, based on neurotoxicity thresholds in rodent models. Compliance requires adherence to Good Laboratory Practices (GLP) and ISO/IEC 17025 for residue testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Discrepancies often arise from variations in test species, exposure routes, or analytical methodologies. A systematic review protocol should:

- Compare studies using the Dangerous Toxic Load (DTL) model for inhalation toxicity (e.g., SLOT: 8,060 mg·min/m³; SLOD: 32,200 mg·min/m³) .

- Normalize data by metabolic rates (e.g., allometric scaling for interspecies differences) .

- Conduct meta-analyses to identify confounding factors (e.g., pH-dependent hydrolysis in aquatic systems) .

Q. What experimental designs are optimal for studying this compound degradation in soil ecosystems?

A factorial design incorporating biotic-abiotic interactions is critical:

- Variables : Soil pH, organic matter content, microbial consortia (e.g., Pseudomonas spp.).

- Analytics : Monitor degradation kinetics via half-life (t½) calculations and identify metabolites (e.g., O-desmethyl-heptenophos) using high-resolution LC-QTOF-MS .

- Controls : Sterilized soil samples to distinguish microbial vs. chemical degradation .

Q. How can multi-omics approaches enhance understanding of this compound resistance in pest populations?

Integrate transcriptomics (e.g., RNA-seq to identify AChE isoform upregulation), metabolomics (e.g., detoxification pathways via cytochrome P450), and proteomics (e.g., glutathione-S-transferase activity). Use bioinformatics tools (e.g., KEGG pathway analysis) to map resistance mechanisms and validate findings with CRISPR-Cas9 knockouts .

Methodological Best Practices

- Data Reproducibility : Report detailed protocols for this compound synthesis, purification (e.g., HPLC purity ≥ 98%), and storage (e.g., −20°C in amber vials) to ensure replicability .

- Literature Gaps : Use Scopus or Web of Science with Boolean queries (e.g.,

"this compound" AND ("degradation" OR "biotransformation")) to identify understudied areas like endocrine disruption . - Ethical Compliance : For in vivo studies, follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose toxicity) .

Tables of Critical Data

| Parameter | Value | Reference |

|---|---|---|

| Acute Oral LD₅₀ (Rats) | 96–120 mg/kg | |

| MRL in Vegetables (China) | 0.2 mg/kg | |

| Hydrolysis Half-Life (pH 7) | 14 days | |

| SLOT (Inhalation) | 8,060 mg·min/m³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.